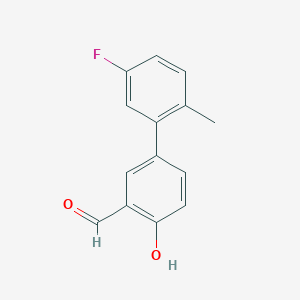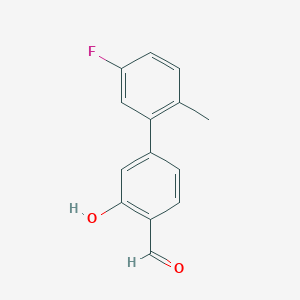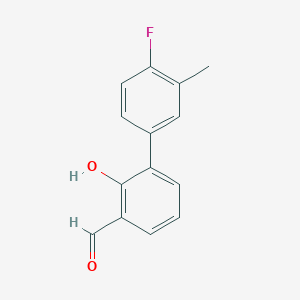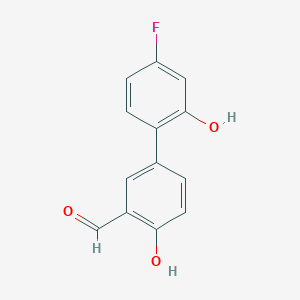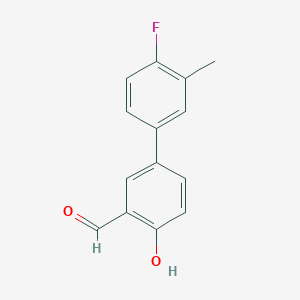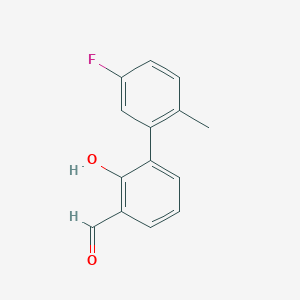
6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a synthetic organic compound that belongs to the class of compounds known as phenols. It is a colorless to pale yellow liquid with a faint odor and is soluble in water and organic solvents. 6-FMPF-2FP has a wide range of applications in the scientific and industrial fields. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate for the synthesis of a variety of materials, such as polymers, surfactants, and catalysts. In addition, 6-FMPF-2FP has been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been shown to inhibit the enzyme acetylcholinesterase by binding to its active site. This binding prevents the enzyme from catalyzing the breakdown of acetylcholine, thus increasing the amount of this neurotransmitter in the brain. This increase in acetylcholine is thought to be responsible for the therapeutic effects of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to increase the levels of acetylcholine in the brain, which is thought to be responsible for its potential therapeutic effects in neurological disorders. In addition, 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its low toxicity. In addition, it is relatively easy to synthesize and is stable under a wide range of conditions. However, 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is volatile and has a low boiling point, so it must be handled with care.
Direcciones Futuras
Future research on 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In particular, further studies should be conducted to determine the efficacy of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in the treatment of neurological disorders. In addition, further research should be conducted to explore the potential applications of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further studies should be conducted to determine the optimal conditions for the synthesis of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% and to optimize its purity.
Métodos De Síntesis
6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized in a two-step process, beginning with the reaction of 5-fluoro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction yields 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% as the major product and a small amount of 6-fluoro-2-methylphenyl formate as a byproduct. The second step involves the hydrolysis of the 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% to yield 6-fluoro-2-methylphenol and formic acid. The overall yield of 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% from this two-step process is typically around 95%.
Aplicaciones Científicas De Investigación
6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This enzyme is associated with a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Inhibition of this enzyme by 6-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% could potentially be used to treat these disorders.
Propiedades
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(15)7-13(9)12-4-2-3-10(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAYQXYTQUMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685100 |
Source


|
| Record name | 5'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-02-7 |
Source


|
| Record name | 5'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




